molecular formula C17H19NOS2 B2764161 N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252821-21-8

N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2764161
CAS RN: 1252821-21-8
M. Wt: 317.47
InChI Key: KEWUKGPEJDBUJN-UHFFFAOYSA-N
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Description

This compound is a benzothiophene derivative, which is a type of organic sulfur compound. Benzothiophenes are aromatic compounds that contain a benzene ring fused to a thiophene ring. Thiophenes are similar to benzene but one of the carbon atoms is replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the aromaticity of the benzothiophene ring, the polarity of the carboxamide group, and the potential for hydrogen bonding due to the presence of the amide .


Chemical Reactions Analysis

As an aromatic compound, this molecule might undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in condensation reactions, and the sulfur atom might be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromaticity, the polarity of its functional groups, and its overall molecular size .

Scientific Research Applications

Synthesis and Chemical Characterization

Research on the synthesis of substituted benzo[b]thiophenes has shown a method involving the introduction of a methylsulfanyl group to the amide function of readily available amides, leading to high yields of benzo[b]thiophenes through side-chain deprotonation and cyclisation in a single step. This process exemplifies the type of chemical manipulation that might be relevant to the synthesis of N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (Mukherjee et al., 2003).

Biological Activities

Several studies have been conducted on benzothiophene derivatives to explore their potential biological activities. For instance, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showcasing their promise as antimalarial agents (Banerjee et al., 2011). Furthermore, thiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities, emphasizing the potential pharmaceutical applications of such compounds (Vasu et al., 2005).

Advanced Applications

Research into the targeted synthesis and analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide aims at developing new pharmacologically active compounds, indicating the significant interest in benzothiophene derivatives for medical chemistry and pharmaceutical applications. Predicted activities for these compounds include cytostatic, antitubercular, and anti-inflammatory effects, further highlighting the diverse potential applications of such molecules (Chiriapkin et al., 2021).

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-20-14-8-6-12(7-9-14)11-18-17(19)16-10-13-4-2-3-5-15(13)21-16/h6-10H,2-5,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWUKGPEJDBUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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